molecular formula C9H16BF3KNO2 B1473266 Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate CAS No. 1684443-00-2

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

Cat. No. B1473266
CAS RN: 1684443-00-2
M. Wt: 277.14 g/mol
InChI Key: JBFYSJLNBGRRCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Catalysis

Potassium alkyltrifluoroborates, including compounds similar to Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate, have been utilized in stereoselective nucleophilic additions and cross-coupling reactions. These reactions are pivotal in constructing complex molecules with high stereocontrol. For instance, Vieira et al. (2009, 2010) demonstrated the stereoselective nucleophilic addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions, leading to the synthesis of chiral 5-alkyl-pyrrolidin-2-ones with high anti diastereoselectivity (Vieira et al., 2009). This method offers a straightforward approach to synthesizing valuable pyrrolidinone derivatives.

Material Science

In material science, compounds like Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate have been explored for their potential in battery technologies and novel sensor development. For example, the fabrication of nanostructured potassium-organic frameworks demonstrates significant advancements in potassium-ion batteries, offering improved capacity, stability, and cycle life (Li et al., 2020). These materials exhibit high specific capacities and excellent cycling performance, highlighting their potential in energy storage applications.

Analytical Chemistry

In analytical chemistry, novel sensors based on synthesized acyclic pyridine derivatives, including potassium organotrifluoroborate compounds, have been developed for the potentiometric monitoring of metal ions, such as copper (Kamel et al., 2014). These sensors show fast and stable responses, indicating their effectiveness in environmental monitoring and analytical applications.

properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYSJLNBGRRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

CAS RN

1684443-00-2
Record name potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}trifluoroboranuide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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